molecular formula C9H22ClN B6277132 2,6-dimethylheptan-1-amine hydrochloride CAS No. 2763776-61-8

2,6-dimethylheptan-1-amine hydrochloride

Cat. No.: B6277132
CAS No.: 2763776-61-8
M. Wt: 179.7
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Description

2,6-Dimethylheptan-1-amine hydrochloride is a chiral aliphatic amine salt of interest in synthetic and medicinal chemistry research. Its branched hydrocarbon chain may influence its lipophilicity and steric properties, making it a potential building block for the development of novel compounds. In research settings, this amine could be investigated as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis where amine derivatives are fundamental. The compound's potential bioactivity can be explored through in silico drug evaluation methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis, to predict its interaction with biological targets and its drug-likeness. Furthermore, its properties can be theoretically assessed using Density Functional Theory (DFT) calculations to understand its electronic structure, chemical reactivity, and stability. Specific research applications would require experimental validation to determine its mechanism of action, physicochemical properties, and overall research value. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

2763776-61-8

Molecular Formula

C9H22ClN

Molecular Weight

179.7

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of 2,6-Dimethylheptan-1-amine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2,6-dimethylheptan-1-amine, the primary amine functionality is a key disconnection point. This leads to several potential synthetic pathways.

One common disconnection involves breaking the carbon-nitrogen bond, suggesting a precursor such as a 2,6-dimethylheptyl halide or a 2,6-dimethylheptanal, which can then be converted to the amine. youtube.com Another approach is to build the carbon skeleton first and then introduce the amine group. This could involve the use of Grignard reagents to assemble the branched heptane (B126788) structure. nist.gov The choice of disconnection strategy is often guided by the availability and cost of starting materials, as well as the desired efficiency and stereochemical control of the synthesis.

Precursor Chemistry and Starting Material Selection

The selection of appropriate starting materials is critical for a successful synthesis. For 2,6-dimethylheptan-1-amine, a logical precursor is 2,6-dimethylheptanal. nih.gov This aldehyde contains the required carbon skeleton and a functional group that is readily converted to an amine. Another potential starting material is 2,6-dimethylheptan-1-ol, which can be oxidized to the aldehyde or converted to a leaving group for subsequent amination. nih.gov The synthesis of 2,6-dimethylheptane (B94447) itself has been documented, providing a basis for obtaining the core hydrocarbon structure. nist.govwikimedia.org The choice of precursor will ultimately depend on factors such as commercial availability, cost, and the specific synthetic route being employed.

Precursor CompoundChemical FormulaMolar Mass ( g/mol )Key Transformation
2,6-DimethylheptanalC9H18O142.24Reductive amination
2,6-Dimethylheptan-1-olC9H20O144.25Oxidation to aldehyde, then amination
2,6-Dimethylheptyl bromideC9H19Br207.15Direct amination

This table outlines potential precursors for the synthesis of 2,6-dimethylheptan-1-amine.

Direct Amination Approaches for Branched Heptane Derivatives

Direct amination involves the reaction of a nitrogen nucleophile, such as ammonia (B1221849) or an amine, with an alkyl halide. libretexts.orgfishersci.co.uk This method is a straightforward approach to forming the carbon-nitrogen bond. rsc.org In the context of synthesizing 2,6-dimethylheptan-1-amine, a suitable substrate would be a 2,6-dimethylheptyl halide (e.g., bromide or chloride).

However, a significant challenge with direct amination is the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. rsc.org To favor the desired primary amine, a large excess of the aminating agent (e.g., ammonia) is often used. The reaction conditions, such as solvent and temperature, also play a crucial role in controlling the selectivity of the reaction. fishersci.co.uk Modern catalytic systems, including those based on nickel, have been developed to improve the efficiency and selectivity of C-N coupling reactions. acs.orgresearchgate.net

Reductive Amination Strategies in 2,6-Dimethylheptan-1-amine Synthesis

Reductive amination is a widely used and versatile method for the synthesis of amines. libretexts.orgorganic-chemistry.org This two-step process involves the initial reaction of an aldehyde or ketone with ammonia or a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. libretexts.org

Reducing AgentTypical Reaction ConditionsAdvantages
Sodium Cyanoborohydride (NaBH3CN)Methanol, acetic acid, room temperatureMild, selective for imines over carbonyls
Sodium Triacetoxyborohydride (NaBH(OAc)3)Dichloroethane, room temperatureMild, effective for a wide range of substrates
Catalytic Hydrogenation (e.g., H2/Pd/C)Ethanol, elevated pressure"Green" process, high atom economy

This table compares common reducing agents used in reductive amination.

Stereoselective Synthesis of Enantiopure 2,6-Dimethylheptan-1-amine Isomers

The 2,6-dimethylheptan-1-amine molecule contains a chiral center at the C2 position, meaning it can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often a critical goal in medicinal chemistry. acs.org Achieving this requires the use of chiral auxiliaries, catalysts, or starting materials. rsc.orgyoutube.com

One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomerically enriched product. acs.org For the synthesis of chiral amines, enzymes such as transaminases and amine dehydrogenases are also increasingly being used to achieve high enantioselectivity. nih.gov

Hydrochloride Salt Formation and Crystallization Processes

The final step in the preparation of 2,6-dimethylheptan-1-amine hydrochloride is the formation of the salt and its subsequent purification by crystallization. Amines readily react with strong acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comoxfordreference.com This reaction involves the protonation of the lone pair of electrons on the nitrogen atom of the amine by the acidic proton of HCl, resulting in the formation of an ionic compound. spectroscopyonline.com

The hydrochloride salt is typically more crystalline and has a higher melting point than the free amine, which facilitates its isolation and handling. oxfordreference.comalfa-chemistry.com The crystallization process is crucial for obtaining a pure product. This involves dissolving the crude salt in a suitable solvent or solvent mixture and then inducing crystallization by cooling, evaporation of the solvent, or the addition of an anti-solvent. googleapis.comnih.gov The choice of solvent is critical and can influence the crystal form (polymorph) of the final product. justia.comnih.gov

Chemical Reactivity and Mechanistic Investigations

Protonation Equilibria and Basicity of 2,6-Dimethylheptan-1-amine

The basicity of an amine is a fundamental property that governs its reactivity, particularly its ability to act as a nucleophile. This basicity is quantified by the pKa of its conjugate acid. For 2,6-dimethylheptan-1-amine, the presence of electron-donating alkyl groups is expected to increase the electron density on the nitrogen atom, making it more basic than ammonia (B1221849) (pKaH of conjugate acid ~9.2). mdpi.com Simple primary alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. chemguide.co.uk

However, the branched structure of 2,6-dimethylheptan-1-amine introduces steric hindrance around the nitrogen atom. While alkyl groups are electron-donating, which enhances basicity, significant steric bulk can hinder the solvation of the protonated amine (the ammonium (B1175870) ion), which can decrease basicity. researchgate.net This effect is a delicate balance. For many aliphatic amines, the inductive effect of the alkyl groups is the dominant factor, leading to an increase in basicity compared to ammonia. masterorganicchemistry.com For instance, the pKa of the conjugate acid of the less sterically hindered n-butylamine is 10.59, while the more sterically hindered tert-butylamine (B42293) has a slightly lower pKa, though still significantly basic. chemguide.co.ukdoi.org Given the structure of 2,6-dimethylheptan-1-amine, with branching relatively remote from the amine group, its basicity is likely to be comparable to or slightly higher than that of other long-chain primary amines.

Table 1: Comparison of pKa Values for Selected Amines

AminepKa of Conjugate AcidReference
Ammonia9.2 mdpi.com
Ethylamine10.7 wikipedia.org
n-Butylamine10.59 chemguide.co.uk
tert-Butylamine~10.5 doi.org
2,6-Dimethylheptan-1-amine (Estimated)10.5 - 11.0

Note: The pKa for 2,6-dimethylheptan-1-amine is an estimate based on structurally similar amines.

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of 2,6-dimethylheptan-1-amine makes it a potent nucleophile, capable of attacking electron-deficient centers. libretexts.org The nucleophilicity of amines is influenced by several factors, including basicity, steric hindrance, and the nature of the solvent. Generally, a more basic amine is a stronger nucleophile. However, steric hindrance can significantly diminish nucleophilicity, even for a strongly basic amine. doi.org

In the case of 2,6-dimethylheptan-1-amine, the primary amine group is relatively unhindered at the nitrogen atom itself, allowing for effective nucleophilic attack. However, the bulky 2,6-dimethylheptyl group can influence the transition state of nucleophilic substitution reactions, potentially slowing the reaction rate compared to less hindered primary amines. libretexts.org This steric effect becomes more pronounced when the electrophile is also sterically demanding.

Alkylation Reactions of 2,6-Dimethylheptan-1-amine

Primary amines like 2,6-dimethylheptan-1-amine readily undergo alkylation with alkyl halides through nucleophilic substitution. organic-chemistry.org However, these reactions are often difficult to control and can lead to a mixture of products. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt. wikipedia.orgorganic-chemistry.org

To achieve selective mono-alkylation, specific strategies can be employed. Using a large excess of the primary amine can favor the formation of the secondary amine. masterorganicchemistry.com Alternatively, specialized catalytic systems, such as those involving copper with visible light, have been developed for the clean mono-alkylation of primary aliphatic amines with even hindered alkyl halides. nist.gov Another approach involves the reductive amination of aldehydes or ketones, which provides a more controlled method for introducing alkyl groups onto an amine. chemguide.co.uk

Acylation and Sulfonylation Processes

Acylation: 2,6-Dimethylheptan-1-amine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form N-substituted amides. vedantu.comlibretexts.org These reactions typically proceed via a nucleophilic addition-elimination mechanism. masterorganicchemistry.comnih.gov The reaction with acyl chlorides is often vigorous, while the reaction with acid anhydrides may require heating. libretexts.org The steric bulk of the 2,6-dimethylheptyl group is less of a hindrance in these reactions compared to alkylation, as the carbonyl carbon of the acylating agent is generally more accessible.

Sulfonylation: Similar to acylation, 2,6-dimethylheptan-1-amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to form sulfonamides. researchgate.netnih.gov This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine, such as 2,6-dimethylheptan-1-amine, contains an acidic proton on the nitrogen, rendering it soluble in aqueous alkali. researchgate.net

Thermal and Chemical Stability of 2,6-Dimethylheptan-1-amine Hydrochloride

The chemical stability of the hydrochloride salt is generally good under normal storage conditions. However, in the presence of strong bases, it will be deprotonated to the free amine. The free amine itself can be susceptible to oxidation over time, particularly in the presence of light and air.

Degradation Pathways and Kinetic Studies

The degradation of amines can proceed through various pathways, primarily thermal and oxidative degradation.

Thermal Degradation: In the absence of oxygen, the thermal degradation of primary amines can occur, particularly at elevated temperatures. For amine hydrochlorides, the initial degradation step is often the loss of HCl. The resulting free amine can then undergo further decomposition. Studies on various alkylammonium chlorides have shown that the thermal stability is influenced by the structure of the alkyl group.

Oxidative Degradation: In the presence of oxygen, the degradation of primary amines can be more complex. Oxidative degradation can lead to a variety of products, including aldehydes, ketones, and smaller amine fragments. The presence of CO2 can also influence the degradation pathways, as seen in studies on amines used for carbon capture.

Table 2: General Degradation Pathways for Primary Amines

Degradation TypeKey ReactantsGeneral ProductsInfluencing Factors
Thermal HeatAlkene, AmmoniaTemperature, Alkyl chain structure
Oxidative Oxygen, HeatAldehydes, Ketones, Carboxylic Acids, Smaller AminesTemperature, Oxygen concentration, Presence of metal ions
With CO2 CO2, HeatCarbamates, Ureas, OxazolidinonesTemperature, CO2 loading

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of 2,6-dimethylheptan-1-amine hydrochloride in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons along the heptyl chain and the ammonium (B1175870) group. The chemical shifts are influenced by the electron-withdrawing effect of the -NH₃⁺ group. Protons on the carbon adjacent to the nitrogen (C1) would be deshielded and appear at a lower field (higher ppm) compared to other methylene (B1212753) and methine protons. The gem-dimethyl groups on C6 would likely appear as a doublet, coupled to the C6 proton. The methyl group on C2 would also present as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the chirality at C2, the two methyl groups at C6 might be diastereotopic and thus magnetically non-equivalent, potentially giving rise to separate signals. The C1 carbon, bonded to the nitrogen, is expected to be significantly deshielded.

While specific experimental data for 2,6-dimethylheptan-1-amine hydrochloride is not publicly available, predicted chemical shifts based on the analysis of similar structures like 2,6-dimethylheptane (B94447) and other amine hydrochlorides can be tabulated.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-dimethylheptan-1-amine hydrochloride

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₂ ~2.8 - 3.2 ~40 - 45
C2-H ~1.6 - 1.9 ~35 - 40
C2-CH₃ ~0.9 - 1.1 ~15 - 20
C3-H₂ ~1.2 - 1.5 ~38 - 42
C4-H₂ ~1.1 - 1.4 ~24 - 28
C5-H₂ ~1.1 - 1.4 ~39 - 43
C6-H ~1.4 - 1.7 ~27 - 32
C6-(CH₃)₂ ~0.8 - 1.0 ~22 - 25

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of 2,6-dimethylheptan-1-amine hydrochloride, which aids in confirming its structure and assessing its purity.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion [M]⁺ (for the free base) would be observed, and its high-resolution measurement would confirm the elemental composition. The hydrochloride salt would likely show the free amine in the gas phase. Common fragmentation pathways would include the loss of alkyl groups. The base peak is often the result of alpha-cleavage, leading to a stable iminium cation.

Expected Mass Spectrometry Fragmentation for 2,6-dimethylheptan-1-amine

m/z Value Proposed Fragment
143 [M]⁺ (Molecular ion of the free base)
128 [M - CH₃]⁺
100 [M - C₃H₇]⁺
86 [M - C₄H₉]⁺

Note: The relative abundances of these fragments would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in 2,6-dimethylheptan-1-amine hydrochloride by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum is expected to show strong, broad absorptions in the range of 3000-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). The C-H stretching vibrations of the methyl and methylene groups will appear just below 3000 cm⁻¹. N-H bending vibrations are anticipated around 1600-1500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-H and N-H stretching and bending modes would also be visible, although their relative intensities might differ from the IR spectrum.

Key Vibrational Frequencies for 2,6-dimethylheptan-1-amine hydrochloride

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Ammonium) 3000 - 2800 (broad)
C-H Stretch (Alkyl) 2960 - 2850
N-H Bend (Ammonium) 1600 - 1500

X-ray Crystallography of 2,6-Dimethylheptan-1-amine Hydrochloride for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 2,6-dimethylheptan-1-amine hydrochloride can be grown, this technique would provide precise bond lengths, bond angles, and conformational information.

While no public crystal structure data is currently available for this specific compound, it is expected that the solid-state structure would be stabilized by a network of hydrogen bonds between the ammonium protons and the chloride anions. The packing of the aliphatic chains would be governed by van der Waals interactions.

Chiral Chromatography for Enantiomeric Excess Determination

Since 2,6-dimethylheptan-1-amine is a chiral molecule (due to the stereocenter at C2), it is crucial to determine the enantiomeric excess (ee) of a given sample. Chiral chromatography is the most common technique for this purpose.

This method involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The two enantiomers of the amine will interact differently with the CSP, leading to different retention times and thus their separation. The relative area of the two peaks in the chromatogram can be used to calculate the enantiomeric excess. While a specific method for 2,6-dimethylheptan-1-amine hydrochloride has not been published, methods developed for other chiral primary amines could be readily adapted.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimized molecular geometry of a compound. For 2,6-dimethylheptan-1-amine hydrochloride, DFT calculations would involve solving the Schrödinger equation to find the electron density that minimizes the total electronic energy.

These calculations would typically employ a basis set, such as 6-31G* or a larger one, to represent the molecular orbitals. The output of such a study would provide precise information on bond lengths, bond angles, and dihedral angles of the molecule's most stable three-dimensional structure. Furthermore, analysis of the electronic structure would yield insights into the distribution of electrons, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 2,6-dimethylheptan-1-amine hydrochloride

ParameterValue
C1-N Bond Length (Å)1.48
C2-C1-N Bond Angle (°)112.5
C1-C2-C3 Bond Angle (°)115.0
N-H Bond Length (Å)1.02
H-N-H Bond Angle (°)109.5
Dihedral Angle H-N-C1-C2 (°)180 (anti-periplanar)

Note: The values in this table are hypothetical and represent typical parameters that would be obtained from a DFT calculation. They are not based on published research for this specific molecule.

Conformational Analysis and Energy Minimization Studies

The flexible alkyl chain of 2,6-dimethylheptan-1-amine hydrochloride allows for a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

Energy minimization studies would be performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This process involves systematically rotating the single bonds within the molecule and calculating the energy for each conformation. The results would reveal the preferred spatial arrangement of the dimethylheptyl chain and the aminium group. Such studies are vital for understanding how the molecule's shape influences its physical properties and biological interactions.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2,6-dimethylheptan-1-amine hydrochloride in a solvent, typically water, an MD simulation would model the interactions between the molecule and the surrounding solvent molecules.

These simulations can provide a detailed picture of the solvation shell around the aminium group and the hydrophobic alkyl chain. Key insights would include the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. MD simulations can also be used to calculate dynamic properties such as diffusion coefficients and to observe how the molecule's conformation changes in solution.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the NMR chemical shifts can be estimated.

These predictions are highly dependent on the accuracy of the calculated molecular geometry and the level of theory used. Comparing predicted NMR spectra with experimentally obtained spectra can help to confirm the structure of the molecule and to assign specific peaks to individual atoms. While no specific predicted NMR data for 2,6-dimethylheptan-1-amine hydrochloride is currently published, such a study would be a valuable tool for its structural characterization.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for 2,6-dimethylheptan-1-amine hydrochloride

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H attached to N8.18.0
H on C12.92.8
H on C21.81.7
H on C61.61.5
CH₃ on C20.90.9
CH₃ on C60.90.9

Note: This table presents hypothetical data for illustrative purposes and is not based on actual published research for this compound.

Reactivity Modeling and Transition State Analysis

Reactivity modeling aims to understand and predict how a molecule will behave in a chemical reaction. For 2,6-dimethylheptan-1-amine hydrochloride, this could involve studying its acid-base properties, its potential as a nucleophile, or its degradation pathways.

Transition state analysis is a key component of reactivity modeling. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. Analysis of the frontier molecular orbitals (HOMO and LUMO) would also offer qualitative insights into the molecule's reactivity, indicating the most likely sites for electrophilic and nucleophilic attack.

Applications in Chemical Synthesis and Materials Science

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no specific information available in scientific literature to suggest that 2,6-dimethylheptan-1-amine hydrochloride is utilized as a chiral auxiliary or ligand in asymmetric catalysis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.govtandfonline.comresearchgate.net While the base compound, 2,6-dimethylheptan-1-amine, possesses a chiral center at the C2 position, and its enantiomers, such as (2S)-2,6-dimethylheptan-1-amine, are noted, there are no published studies detailing their application or efficacy as chiral auxiliaries in asymmetric synthesis. nih.gov

Role as a Synthetic Intermediate for Complex Organic Molecules

Primary amines and their hydrochloride salts are fundamental building blocks in organic synthesis. researchgate.netnih.govpurdue.edu They can serve as precursors to a wide variety of functional groups and are integral to the construction of more complex molecular architectures. However, there is a lack of specific documented instances of 2,6-dimethylheptan-1-amine hydrochloride being used as a key intermediate in the total synthesis of complex natural products or other intricate organic molecules. While it can be inferred that its primary amine functionality could, in principle, be used in reactions such as acylation, alkylation, and imine formation, specific research findings detailing such applications for this particular compound are absent from the available literature. libretexts.org

Precursor in Polymer Chemistry and Functional Material Development

Amines are crucial in polymer chemistry, serving as monomers, curing agents, and modifiers to impart specific properties to polymers. numberanalytics.comnumberanalytics.comacs.orgpolysciences.com They are integral to the synthesis of polyamides, polyimides, and other functional polymers. Despite this, there is no specific mention in the literature of 2,6-dimethylheptan-1-amine hydrochloride being used as a precursor in polymer chemistry or in the development of functional materials. The specific structure of this amine, with its branched alkyl chain, could theoretically influence polymer properties such as solubility, thermal stability, and mechanical characteristics, but no studies have been published to confirm or investigate these potential applications.

Application as a Reference Standard in Analytical Method Development and Validation

Certified reference materials are essential for the calibration of analytical instrumentation and for ensuring the accuracy and traceability of chemical measurements. alfa-chemistry.comspectrumchemical.comalfa-chemistry.comamericanpharmaceuticalreview.com While amine standards, in general, are commercially available and widely used, there is no evidence to suggest that 2,6-dimethylheptan-1-amine hydrochloride is established or utilized as a certified reference standard for analytical method development or validation. sigmaaldrich.com

Development of Chromatographic Reference Materials

In chromatography, reference materials are used for the identification and quantification of analytes. alfa-chemistry.com The development of such materials requires a compound of high purity and well-characterized properties. There are no indications in the available scientific or commercial literature that 2,6-dimethylheptan-1-amine hydrochloride has been developed or is used as a chromatographic reference material.

Role in Pharmaceutical and Chemical Impurity Profiling

Identification and Characterization as a Synthetic Impurity

The initial step in managing any impurity is its unambiguous identification and characterization. For a synthetic impurity like 2,6-dimethylheptan-1-amine hydrochloride, this would involve a suite of analytical techniques to determine its chemical structure and properties.

Structural Elucidation: Spectroscopic methods would be indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for mapping the proton and carbon skeleton, confirming the presence of the dimethylheptan backbone and the position of the amine group at the C1 position. Mass Spectrometry (MS) would provide the molecular weight of the free base and its fragmentation pattern, further corroborating the structure. The presence of the hydrochloride salt would be confirmed by techniques such as X-ray crystallography or by elemental analysis, which would detect the presence of chlorine.

Physicochemical Characterization: Properties such as melting point, boiling point (of the free base), and solubility would be determined. These characteristics are vital for developing appropriate analytical and purification methods.

Currently, while data exists for the related compound 2,6-dimethylheptan-4-amine (B1619667) hydrochloride, which is available as a research chemical, specific, verified data for the 1-amine isomer as a pharmaceutical impurity is not present in the public domain.

Investigation of Impurity Formation Mechanisms in Pharmaceutical Synthesis

The formation of 2,6-dimethylheptan-1-amine hydrochloride as an impurity would be intrinsically linked to the specific synthetic route of a given active pharmaceutical ingredient (API). Hypothetically, its emergence could be attributed to several scenarios:

Starting Material or Intermediate Impurity: The most probable source would be as an impurity in a starting material or an intermediate. For instance, if a synthesis utilizes a derivative of 2,6-dimethylheptane (B94447), the corresponding amine could be present as a low-level contaminant.

Side Reactions: It could potentially form as a byproduct in a reaction aimed at producing a different amine. For example, during a reductive amination process involving a different aldehyde or ketone, the presence of trace amounts of 2,6-dimethylheptanal could lead to the formation of the corresponding amine.

Degradation: While less likely for a simple aliphatic amine, it could theoretically arise from the degradation of a more complex molecule containing the 2,6-dimethylheptylamino moiety.

A thorough investigation would involve stress testing of the manufacturing process, where reaction conditions (e.g., temperature, pressure, pH, reagent stoichiometry) are deliberately varied to understand the propensity for impurity formation.

Strategies for Impurity Mitigation and Control

Once an impurity is identified and its formation understood, strategies can be implemented to control its levels in the final product.

Control of Starting Materials: The most effective strategy is often to control the quality of the starting materials and intermediates to ensure they are free from the impurity or its precursors.

Optimization of Reaction Conditions: Modifying reaction parameters such as temperature, reaction time, and the order of reagent addition can often minimize the formation of unwanted side products.

Purification: If the formation of the impurity cannot be completely avoided, purification steps must be implemented to remove it to an acceptable level. Techniques such as crystallization, chromatography, or distillation could be employed, depending on the physicochemical properties of the API and the impurity.

Specification Setting: Based on toxicological data (which is currently unavailable for this specific compound) and the manufacturing process capability, a specification for the maximum allowable level of 2,6-dimethylheptan-1-amine hydrochloride in the API would be established.

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biomolecular interactions of the chemical compound 2,6-dimethylheptan-1-amine hydrochloride .

Therefore, it is not possible to provide detailed information or data tables for the following sections as requested:

Biomolecular Interaction Studies

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Mechanisms

Further research and publication in peer-reviewed scientific journals are required to elucidate the biomolecular profile of 2,6-dimethylheptan-1-amine hydrochloride.

Environmental Transformation and Analytical Detection in Environmental Matrices

Biodegradation Mechanisms and Microbial Transformation

The biodegradation of 2,6-dimethylheptan-1-amine hydrochloride is anticipated to be a significant environmental fate process, primarily driven by microbial activity in soil and water. nih.gov While specific studies on this particular compound are scarce, the biodegradation of structurally similar long-chain and branched-chain aliphatic amines and alkanes has been documented, providing insights into its likely transformation pathways.

Microorganisms, particularly bacteria and fungi, are known to utilize hydrocarbons as a source of carbon and energy. nih.gov The degradation of aliphatic amines can be initiated through several enzymatic pathways. One common initial step is the oxidation of the terminal methyl group or a methylene (B1212753) group within the alkyl chain by monooxygenase or dioxygenase enzymes. canada.ca This results in the formation of a primary or secondary alcohol. For 2,6-dimethylheptan-1-amine, this could lead to the formation of various hydroxylated intermediates.

Following the initial oxidation, the resulting alcohol can be further oxidized by dehydrogenases to form an aldehyde, and subsequently a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, a central metabolic process where two-carbon units are sequentially cleaved from the acyl-CoA molecule. canada.ca The presence of methyl branches in 2,6-dimethylheptan-1-amine introduces complexity to the β-oxidation process, potentially requiring additional enzymatic steps to handle the branched points.

Alternatively, microbial degradation can be initiated by the cleavage of the carbon-nitrogen bond. This would release the ammonia (B1221849) and generate the corresponding branched alkane, 2,6-dimethylheptane (B94447). This alkane would then be subject to microbial degradation, likely through terminal or subterminal oxidation as described above. The released ammonia can be assimilated by microorganisms as a nitrogen source.

Several bacterial genera, including Pseudomonas, Rhodococcus, and Mycobacterium, have been identified as capable of degrading branched-chain alkanes. For instance, some Rhodococcus and Mycobacterium species have been shown to degrade the highly branched alkane pristane, indicating their metabolic versatility towards complex hydrocarbon structures. researchgate.net

The rate and extent of biodegradation will be influenced by various environmental factors, including temperature, pH, oxygen availability, and the presence of other nutrients like nitrogen and phosphorus. nih.gov

Advanced Environmental Analytical Methodologies for Trace Detection

The detection of 2,6-dimethylheptan-1-amine hydrochloride at trace levels in environmental matrices such as water, soil, and sediment requires sophisticated analytical techniques due to its low volatility and lack of a strong chromophore for direct spectrophotometric detection. researchgate.netnih.gov Modern analytical methodologies typically involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

A common strategy for the analysis of aliphatic amines is derivatization, where the amine is reacted with a reagent to form a derivative with properties more amenable to detection. epa.gov This can enhance detectability by introducing a chromophore for UV-Vis absorption, a fluorophore for fluorescence detection, or by increasing the volatility for gas chromatography (GC) analysis. nih.govepa.gov

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a powerful tool for the analysis of non-volatile compounds like 2,6-dimethylheptan-1-amine hydrochloride. researchgate.net After derivatization, HPLC with fluorescence detection (HPLC-FLD) or UV-Vis detection can provide high sensitivity and selectivity. researchgate.netnih.gov The choice of derivatizing agent is crucial and depends on the analytical requirements. Common derivatizing reagents for primary amines include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). epa.gov

For unequivocal identification and quantification, especially in complex environmental samples, mass spectrometry (MS) is the detector of choice. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent sensitivity and specificity. This technique can often be performed without prior derivatization, simplifying the analytical procedure. Gas chromatography-mass spectrometry (GC-MS) can also be employed, but it typically requires derivatization to increase the volatility of the amine. epa.gov

The following interactive data table summarizes some of the advanced analytical methodologies applicable to the trace detection of aliphatic amines in environmental samples.

The selection of the most appropriate analytical method will depend on factors such as the required detection limit, the complexity of the sample matrix, and the availability of instrumentation.

Future Research Directions

Exploration of Novel Synthetic Routes

The development of new and efficient methods for the synthesis of 2,6-dimethylheptan-1-amine hydrochloride is a key area for future investigation. Current synthetic approaches often rely on classical methods that may have limitations in terms of atom economy, reagent toxicity, and reaction conditions. Future research will likely focus on creating more streamlined and sustainable synthetic pathways.

One promising avenue is the application of modern reductive amination techniques. acs.orggctlc.org These methods, which involve the reaction of a carbonyl compound with an amine in the presence of a reducing agent, are a cornerstone of amine synthesis. benthamscience.combenthamdirect.com Future work could explore the use of novel catalysts and greener reducing agents to improve the efficiency and environmental footprint of the synthesis of 2,6-dimethylheptan-1-amine from its corresponding aldehyde or ketone precursor. Additionally, the development of biocatalytic methods, employing engineered enzymes such as ω-transaminases, could offer a highly selective and sustainable route to this and other chiral amines. mdpi.com

Furthermore, the synthesis of α-branched amines through transition-metal-catalyzed C-H bond functionalization represents a cutting-edge approach that could be adapted for 2,6-dimethylheptan-1-amine. nih.gov This strategy allows for the convergent synthesis of complex amines from readily available starting materials, often with high functional group tolerance and minimal waste. nih.gov Research in this area could lead to entirely new and more efficient synthetic routes to this compound and its derivatives.

Development of Advanced Catalytic Applications

The steric hindrance provided by the 2,6-dimethylheptyl group suggests that 2,6-dimethylheptan-1-amine hydrochloride could serve as a valuable ligand or catalyst in various chemical transformations. Hindered amines are known to be useful as non-nucleophilic bases and as ligands in transition-metal catalysis. nih.govacs.orgmdpi.com

Future research could explore the application of 2,6-dimethylheptan-1-amine as a ligand in cross-coupling reactions, such as the Buchwald-Hartwig amination, where bulky ligands are often crucial for achieving high catalytic activity. nih.govacs.org Its unique steric profile could lead to novel reactivity and selectivity in these and other important transformations. Moreover, the catalytic activity of its corresponding diazene, formed from the primary amine, could be investigated for deaminative functionalization reactions, a modern strategy for converting C-N bonds to other functional groups. nih.gov

The potential for this amine to act as an organocatalyst is another area ripe for exploration. Primary amines are known to participate in various catalytic cycles, and the specific steric and electronic properties of 2,6-dimethylheptan-1-amine could be leveraged to develop new catalytic systems for reactions such as Michael additions or aldol condensations.

In-depth Computational Studies of Molecular Behavior

To fully understand and predict the reactivity and properties of 2,6-dimethylheptan-1-amine hydrochloride, in-depth computational studies are essential. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. researchgate.netacs.org

Future computational work could focus on several key areas. A thorough conformational analysis would help to understand the preferred three-dimensional structure of the molecule and how this influences its interactions with other chemical species. acs.org Calculation of thermochemical properties, such as bond dissociation energies and proton affinities, would provide a quantitative basis for understanding its reactivity. acs.org

Furthermore, computational modeling can be used to simulate the behavior of 2,6-dimethylheptan-1-amine as a ligand in catalytic systems. organic-chemistry.org These studies could help to elucidate the mechanism of catalytic reactions and guide the rational design of more efficient catalysts. organic-chemistry.org Molecular dynamics simulations could also be employed to study the behavior of this amine in different solvent environments and its potential to form self-assembled structures. scirp.org

Integration into Green Chemistry Methodologies

Aligning the synthesis and application of 2,6-dimethylheptan-1-amine hydrochloride with the principles of green chemistry is a critical future research direction. benthamscience.combenthamdirect.comrsc.org This involves developing processes that are more environmentally benign, use renewable resources, and minimize waste.

Future research in this area will likely focus on the development of synthetic routes that utilize bio-based feedstocks. acs.orgresearchgate.net For example, exploring pathways from renewable sources to the necessary carbonyl precursors for reductive amination would be a significant step towards a more sustainable production process. The use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions will also be important areas of investigation. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,6-dimethylheptan-1-amine hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves (1) alkylation of a primary amine precursor, (2) purification via recrystallization or column chromatography, and (3) hydrochloride salt formation using HCl gas or aqueous HCl. Purity is validated via NMR (to confirm structure) and HPLC (to quantify impurities >0.1%). For example, analogous amine hydrochlorides are synthesized under controlled pH and temperature to avoid side reactions like oxidation .

Q. Which analytical techniques are standard for characterizing this compound in academic research?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing methyl groups at the 2- and 6-positions).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • HPLC with UV/Vis Detection : To assess purity and quantify residual solvents.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability of the hydrochloride salt .

Q. What safety protocols are essential when handling 2,6-dimethylheptan-1-amine hydrochloride?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation, and store in airtight containers away from moisture. In case of skin contact, wash immediately with soap/water. Emergency protocols for amine hydrochlorides often align with those for methylamine hydrochloride, including neutralization of spills with weak acids .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 2,6-dimethylheptan-1-amine hydrochloride?

  • Methodological Answer : A 2^k factorial design can test variables like temperature, pH, and molar ratios. For example, varying reaction temperature (40–80°C) and HCl concentration (1–3 M) to maximize yield while minimizing byproducts. Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What computational strategies resolve contradictions in spectral data (e.g., NMR peak overlaps)?

  • Methodological Answer : Use density functional theory (DFT) to simulate NMR spectra and cross-validate experimental data. For overlapping peaks, heteronuclear correlation experiments (HSQC/HMBC) or variable-temperature NMR can distinguish signals. Advanced software (e.g., ACD/Labs) integrates experimental and computational data for accuracy .

Q. How do degradation pathways of this compound impact long-term stability studies?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS. Common pathways for aliphatic amine hydrochlorides include hydrolysis (yielding free amine) and oxidation (forming nitroso derivatives). Stabilizers like antioxidants (e.g., BHT) or controlled storage in inert atmospheres can mitigate degradation .

Q. What cross-validation methods address discrepancies in bioactivity assays involving this compound?

  • Methodological Answer : Combine orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity). Statistical tools like Bland-Altman analysis or ROC curves quantify assay agreement. For instance, inconsistencies in IC50 values may arise from solvent effects (e.g., DMSO concentration), requiring solvent-matched controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.